molecular formula C9H13NO2 B13608598 (r)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol

(r)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol

Katalognummer: B13608598
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: ZGOOXMPUXRCYQU-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a phenol ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Amination: Introduction of the amino group through a nucleophilic substitution reaction.

    Hydroxylation: Introduction of the hydroxyl group using an oxidizing agent.

    Methylation: Addition of the methyl group using a methylating agent.

Industrial Production Methods

Industrial production of ®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenols.

Wissenschaftliche Forschungsanwendungen

®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
  • ®-4-(1-Amino-2-hydroxyethyl)phenol
  • ®-2-(1-Amino-2-hydroxyethyl)benzoic acid

Uniqueness

®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol is unique due to the specific positioning of its functional groups on the phenol ring. This unique arrangement allows it to participate in specific reactions and interactions that similar compounds may not be able to.

Eigenschaften

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenol

InChI

InChI=1S/C9H13NO2/c1-6-2-3-7(4-9(6)12)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1

InChI-Schlüssel

ZGOOXMPUXRCYQU-QMMMGPOBSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)[C@H](CO)N)O

Kanonische SMILES

CC1=C(C=C(C=C1)C(CO)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.